molecular formula C17H19F2N5O2 B2935515 N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-37-8

N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2935515
CAS RN: 946372-37-8
M. Wt: 363.369
InChI Key: JKDIVDHHFVUCOH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19F2N5O2 and its molecular weight is 363.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis of novel chemical compounds derived from specific molecular frameworks, including the structure related to N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide. For instance, the synthesis of various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from precursor compounds has been documented. These compounds have shown significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential in medicinal chemistry and drug development (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Molecular interaction studies have been conducted to understand the antagonist behavior of similar molecules, particularly in the context of cannabinoid receptors. Through conformational and comparative molecular field analysis (CoMFA), insights into the steric and electrostatic interactions essential for binding and antagonist activity have been provided, contributing to the field of neuropharmacology (Shim et al., 2002).

Radioligand Development for PET Imaging

The molecule's structural framework has inspired the development of radioligands for positron emission tomography (PET) imaging, particularly for studying serotonin receptors in the brain. This research underscores the potential of these compounds in neuroimaging and the diagnosis of neuropsychiatric disorders (Choi et al., 2015).

Enzyme Inhibition Studies

The triazine and piperazine motifs within this molecular structure have been investigated for their inhibitory effects on soluble epoxide hydrolase, an enzyme involved in inflammatory processes. This research highlights the therapeutic potential of these compounds in treating inflammatory diseases (Thalji et al., 2013).

Receptor Binding Affinity and Molecular Docking

Studies have also focused on the synthesis and evaluation of compounds with similar structures for their binding affinity to estrogen receptors. Through molecular docking techniques, the anti-proliferative activities of these compounds against breast cancer cell lines have been assessed, providing valuable insights for cancer therapy (Parveen et al., 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2/c1-11-20-15(10-16(21-11)26-2)23-5-7-24(8-6-23)17(25)22-14-4-3-12(18)9-13(14)19/h3-4,9-10H,5-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDIVDHHFVUCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.